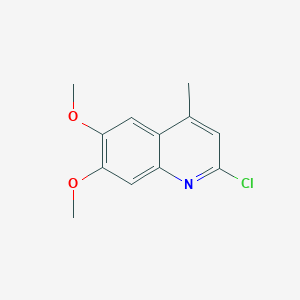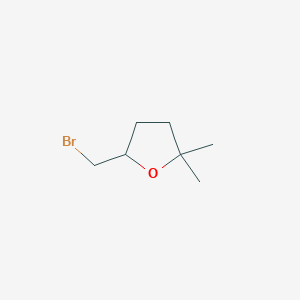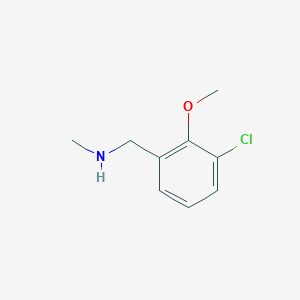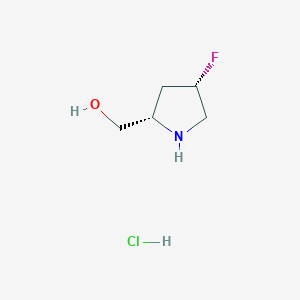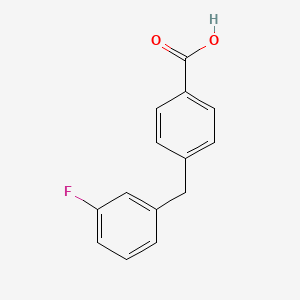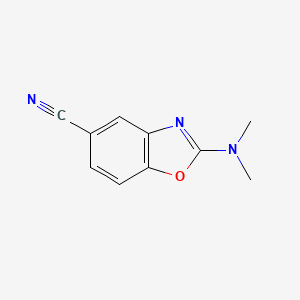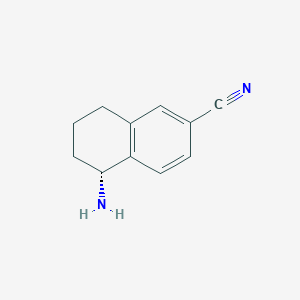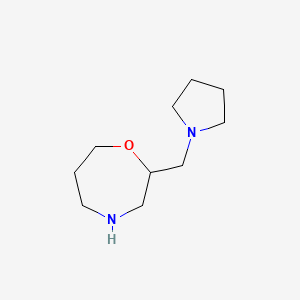
2-(1-Pyrrolidinylmethyl)-1,4-oxazepane
Übersicht
Beschreibung
2-(1-Pyrrolidinylmethyl)-1,4-oxazepane is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Asymmetrischer Synthesekatalysator
2-(1-Pyrrolidinylmethyl)-1,4-oxazepane: wird als effektiver Organokatalysator in der asymmetrischen Synthese eingesetzt . Er ermöglicht verschiedene Reaktionen wie Aldolkondensation, Michael-Reaktion und Mannich-Reaktion. Das tertiäre Aminfragment in seiner Struktur ist entscheidend für die Schaffung einer asymmetrischen Umgebung während der Bildung neuer C-C-Bindungen, was für den Aufbau optisch aktiver organischer Gerüste unerlässlich ist.
Pharmazeutisches Zwischenprodukt
Diese Verbindung dient als wertvolles Zwischenprodukt in der pharmazeutischen Industrie. Sie ist an der Synthese verschiedener Arzneimittel beteiligt, da sie die Fähigkeit besitzt, Chiralität in Moleküle einzuführen, was ein Schlüsselfaktor bei der Entwicklung von Medikamenten mit spezifischen biologischen Aktivitäten ist .
Produktion von Agrochemikalien
Im Bereich der Agrochemikalien sind This compound-Derivate für ihre Verwendung bei der Herstellung von Herbiziden und Pestiziden bekannt. Diese Derivate liefern den notwendigen strukturellen Rahmen für Verbindungen, die herbizide und pestizide Eigenschaften aufweisen .
Modulation der biologischen Aktivität
Die Derivate der Verbindung werden auf ihr Potenzial zur Modulation biologischer Aktivitäten untersucht. Sie wurden auf eine Vielzahl pharmakologischer Wirkungen untersucht, darunter antimikrobielle, antidepressive, antihypertensive, krebshemmende und antithrombotische Wirkungen .
Synthese von Heterocyclen
Es ist auch ein wichtiger Vorläufer bei der Synthese von heterocyclischen Verbindungen. Heterocyclen sind grundlegende Strukturen in vielen Naturstoffen und Pharmazeutika, und This compound unterstützt den Aufbau dieser komplexen molekularen Architekturen .
Forschungswerkzeug in der Chemie
Als Forschungswerkzeug wird diese Verbindung in chemischen Studien verwendet, um Reaktionsmechanismen und das Verhalten stickstoffhaltiger Ringe in verschiedenen chemischen Umgebungen zu verstehen. Seine Rolle bei der Untersuchung der Wechselwirkungen und Umwandlungen von Pyrrolidinringen ist besonders bemerkenswert .
Eigenschaften
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)-1,4-oxazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-6-12(5-1)9-10-8-11-4-3-7-13-10/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHDKDQZUBECJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CNCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


